molecular formula C10H15N3O B126891 1-(6-Methoxypyridin-3-YL)piperazine CAS No. 158399-76-9

1-(6-Methoxypyridin-3-YL)piperazine

Cat. No.: B126891
CAS No.: 158399-76-9
M. Wt: 193.25 g/mol
InChI Key: LWSOFYASWRIOJM-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)piperazine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a methoxypyridine ring attached to a piperazine moiety. This compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its ability to interact with various biological targets .

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to bind to various biological targets.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Applied in the production of agrochemicals and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process may include steps such as reductive amination, Buchwald-Hartwig amination, and aromatic nucleophilic substitution to introduce the piperazine moiety into the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-3-YL)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxypyridin-3-YL)piperazine is unique due to its methoxypyridine ring, which provides distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSOFYASWRIOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597565
Record name 1-(6-Methoxypyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158399-76-9
Record name 1-(6-Methoxypyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-3-pyridinamine (0.2 mol) and 2-chloro-N-(2-chloroethyl)-ethanamine hydrochloride (0.3 mol) in 2-butanol (500 ml) was stirred and refluxed. Potassium carbonate (0.7 mol) was added portionwise (20 g/h), the mixture was refluxed for 48 hours, an additional amount of potassium carbonate (30 g) was added and the mixture was stirred for 48 hours. The mixture was poured into water, extracted with CH2Cl2 and separated. The organic layer was dried, filtered and evaporated, yielding 38 g (98%) of 1-(6-methoxy-3-pyridinyl)piperazine (interm. 29).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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